molecular formula C6H8N2 B103307 4-Iminocyclohexa-2,5-dien-1-amine CAS No. 16562-40-6

4-Iminocyclohexa-2,5-dien-1-amine

Cat. No. B103307
CAS RN: 16562-40-6
M. Wt: 108.14 g/mol
InChI Key: JWTVWQUUKNZIHH-UHFFFAOYSA-N
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Description

“4-Iminocyclohexa-2,5-dien-1-amine” is a compound that belongs to a large family of quinoid compounds . It is a representative of N-substituted quinone imines . These compounds exist in natural products, endogenous biochemical substances, drugs, and environmental objects . They play a significant role in electron transfer in metabolic processes such as photosynthesis and respiration in humans .


Synthesis Analysis

The synthesis of “4-Iminocyclohexa-2,5-dien-1-amine” involves the halogenation and hydrohalogenation of the corresponding quinone imines . Another method involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines .


Chemical Reactions Analysis

One-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium . In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .

properties

IUPAC Name

4-iminocyclohexa-2,5-dien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-5,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKLQJFQAQSRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)C=CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iminocyclohexa-2,5-dien-1-amine

CAS RN

16562-40-6
Record name 4(1H)-Pyridinimine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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